molecular formula C10H11ClFN3 B1454190 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride CAS No. 1240527-63-2

1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Cat. No.: B1454190
CAS No.: 1240527-63-2
M. Wt: 227.66 g/mol
InChI Key: UINPEBATCZIUKZ-UHFFFAOYSA-N
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Description

Molecular Identity and Registry Information

1.1.1 CAS Registry (1240527-63-2) and International Nomenclature
The compound is registered under the Chemical Abstracts Service (CAS) identifier 1240527-63-2 . Its systematic IUPAC name is 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride , reflecting its imidazole core, fluorinated aromatic substituent, and hydrochloride salt formation.

1.1.2 Molecular Formula (C₁₀H₁₁ClFN₃) and Weight (227.67 g/mol)
The molecular formula C₁₀H₁₁ClFN₃ corresponds to a molecular weight of 227.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01). This matches data from commercial suppliers and chemical databases, confirming structural consistency.

1.1.3 SMILES Notation and InChI Identifiers
The SMILES string C1=CC=C(C(=C1)N2C=CN=C2N)F.Cl accurately represents the compound’s connectivity, including the hydrochloride counterion. The InChI identifier InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H encodes the full stereochemical and structural details, including the salt dissociation.

Structural Features and Chemical Architecture

1.2.1 Core Imidazole Ring System
The compound’s scaffold is a 1H-imidazole ring with two nitrogen atoms at positions 1 and 3. This heterocyclic system is planar due to conjugation between nitrogen lone pairs and the aromatic π-system.

1.2.2 2-Amino Functionality on the Imidazole Ring
A primary amine (-NH₂) is attached to the imidazole’s C2 position, contributing to hydrogen-bonding potential and reactivity. This group is critical for salt formation with hydrochloric acid.

1.2.3 2-Fluorophenylmethyl Substitution Pattern
The 2-fluorophenylmethyl group (a benzyl moiety with fluorine at the ortho position) is linked to the N1 atom of the imidazole. The fluorine atom enhances electron-withdrawing effects and lipophilicity, influencing pharmacokinetic properties.

1.2.4 Hydrochloride Salt Formation and Implications
The hydrochloride counterion (Cl⁻) forms an ion pair with the protonated amine, increasing water solubility. This salt formation stabilizes the compound for storage and use in aqueous environments.

Structural Feature Description Source
Core imidazole ring Planar, conjugated N=C-N system
2-Amino group Primary amine (-NH₂) at C2, protonated in hydrochloride form
2-Fluorophenylmethyl substituent Benzyl group with fluorine at ortho position; enhances lipophilicity
Hydrochloride salt Cl⁻ counterion paired with protonated amine; improves solubility

Three-Dimensional Conformational Analysis

1.3.1 Preferred Conformations and Rotational Barriers
The imidazole ring adopts a planar conformation due to resonance stabilization. The 2-fluorophenylmethyl group exhibits rotational freedom around the C-N bond, though steric hindrance between the fluorine atom and imidazole ring may favor specific dihedral angles.

1.3.2 Hydrogen Bonding Network and Salt Bridge Interactions
The protonated amine forms a salt bridge with the chloride ion, creating a strong ionic interaction. Additionally, the NH₂ group may participate in intermolecular hydrogen bonds , particularly in crystalline forms.

1.3.3 Crystal Structure Characteristics
While specific crystallographic data for this compound is unavailable, analogous imidazole-HCl complexes show layered packing mediated by hydrogen bonds and van der Waals interactions. The fluorine atom likely participates in C-H···F interactions, further stabilizing the lattice.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPEBATCZIUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-63-2
Record name 1H-Imidazol-2-amine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H11ClFN3
  • Molecular Weight : 227.66 g/mol
  • CAS Number : 1240527-63-2

Research indicates that compounds similar to this compound often exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymes : Many imidazole derivatives have been shown to inhibit key enzymes involved in disease processes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Antimicrobial Activity : The compound may possess antimicrobial properties, similar to other benzimidazole and imidazole derivatives, which have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially making them candidates for cancer therapy .

Biological Activity Overview

A summary of the biological activities reported for this compound is provided in the following table:

Activity Type Description Reference
AnticancerInduces apoptosis in various cancer cell lines; selective cytotoxicity observed.
AntimicrobialExhibits activity against Staphylococcus aureus and Escherichia coli.
Enzyme InhibitionPotential inhibitor of HDACs and CAs, impacting cellular signaling pathways.
AntiviralSimilar compounds have shown antiviral properties, suggesting potential in viral infections.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various imidazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxic effects against multiple human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values ranged from 5 to 20 µM, indicating a promising therapeutic window for further development .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of related imidazole compounds against clinically relevant pathogens. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H11ClFN3C_{10}H_{11}ClFN_3 and a molecular weight of approximately 227.66 g/mol. The structural features include an imidazole ring and a fluorophenyl group, which contribute to its pharmacological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for biological applications .

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Effects : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antifungal Properties : Its efficacy against fungal infections has been documented, highlighting its role in treating mycoses.
  • Anti-inflammatory Activity : Studies indicate that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a scaffold for drug development. It can be modified to enhance its biological activity or to create derivatives with novel therapeutic properties. Potential applications include:

  • Cancer Treatment : Its ability to interact with biological targets such as enzymes and receptors positions it as a candidate for cancer therapeutics.
  • Neurological Disorders : The compound may also be explored for its effects on neurological conditions due to its interaction with specific neurotransmitter systems .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess binding affinities and kinetics.

Case Studies and Research Findings

Several studies have documented the application of this compound in various research contexts:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, suggesting therapeutic potential.
Anti-inflammatory MechanismsModulated cytokine release in vitro, indicating potential use in inflammatory conditions.
Drug DevelopmentUsed as a scaffold for synthesizing derivatives aimed at targeting specific cancer pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Purity (%) Source
1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride C₁₀H₁₁ClFN₃ 227.67 2-fluorobenzyl 1240527-63-2 95
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 177.18 4-fluorophenyl 6775-40-2 N/A
Desnitro-imidacloprid C₉H₁₁ClN₄ 210.66 6-chloro-3-pyridinyl 115970-17-7 N/A
SB 202190 monohydrochloride hydrate C₂₀H₁₄FN₃O·HCl·xH₂O 425.50 (anhydrous) 4-fluorophenyl, pyridinyl 350228-36-3 ≥98
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride C₁₀H₁₂Cl₂FN₃ 264.13 4-fluorophenyl, methyl 1153428-31-9 N/A

Key Observations:

  • Substituent Effects : The 2-fluorobenzyl group in the target compound confers steric and electronic differences compared to analogs with 4-fluorophenyl (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine ) or pyridinyl (e.g., Desnitro-imidacloprid ) substituents. These variations influence lipophilicity, with logP values likely higher for aryl-fluorinated derivatives than pyridinyl analogs .
  • Solubility : Hydrochloride salts (e.g., target compound, SB 202190) exhibit enhanced aqueous solubility versus free bases, critical for drug formulation .

Pharmacological and Industrial Relevance

  • Desnitro-imidacloprid: A neonicotinoid insecticide metabolite, highlighting the agrochemical relevance of imidazole derivatives .
  • Industrial Use : Fluorinated imidazoles are employed as intermediates in pharmaceuticals (e.g., Tizanidine analogs ) and agrochemicals .

Preparation Methods

Imidazole Ring Formation

The imidazole core is typically constructed via classical synthetic routes such as the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving α-bromo-ketones and formamide derivatives. For example, phenyl-imidazole derivatives have been synthesized by reacting α-bromo-ketones with formamide under controlled conditions to form the imidazole ring system.

Functionalization at the 2-Position (Amination)

The 2-position amine group on the imidazole ring can be introduced or modified through reductive amination or substitution reactions. For example, formylation at the 2-position followed by reductive amination with suitable amine sources can afford the 2-amine functionality. Alternatively, direct substitution on the imidazole ring may be employed depending on the precursor used.

Hydrochloride Salt Formation

The free base of 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or methanol. This step enhances the compound's solubility and stability, facilitating purification by crystallization.

Detailed Synthetic Route Example

A representative synthetic scheme based on literature precedents for phenyl-imidazole derivatives is as follows:

Step Reagents & Conditions Description
1 α-Bromo-2-fluoroacetophenone + Formamide, heat Cyclization to form 2-fluorophenyl-imidazole core
2 Sodium hydride, 2-fluorobenzyl bromide, THF, 0°C to RT N-1 alkylation with 2-fluorobenzyl group
3 Lithiation at C-2, followed by formylation with DMF Introduction of aldehyde group at 2-position
4 Reductive amination with ammonia or amine source, NaBH3CN Conversion of aldehyde to 2-amine group
5 Treatment with HCl in ethanol Formation of hydrochloride salt

This route emphasizes the sequential functionalization of the imidazole ring and installation of the 2-fluorophenylmethyl substituent, followed by amination and salt formation.

Research Findings and Optimization

  • Binding and Potency Effects : Substitution at the phenyl ring with fluorine at the ortho position enhances binding interactions with target enzymes such as indoleamine 2,3-dioxygenase (IDO), improving inhibitory potency.

  • Alkylation Selectivity : N-1 alkylation is favored over N-3, consistent with structural studies showing N-1 nitrogen coordinating to heme iron in enzyme active sites.

  • Salt Formation : Hydrochloride salt formation improves compound handling and bioavailability in research applications.

Data Table: Comparison of Substituted Phenyl-Imidazole Derivatives and Their Preparation Highlights

Compound Key Substituent Synthetic Highlights Biological Relevance
1-(2-fluorophenyl)-1H-imidazol-2-amine hydrochloride 2-Fluorophenylmethyl at N-1, amine at C-2 N-1 alkylation with 2-fluorobenzyl halide, reductive amination at C-2, HCl salt formation IDO inhibition, enhanced potency due to fluorine substitution
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride 2-Methylpropyl at N-1 Alkylation with isobutylamine derivatives, salt formation Pharmaceutical intermediate, studied for bioactivity
4-Phenyl-imidazole derivatives Phenyl at N-1 or C-3 Cyclization of α-bromo-ketones, substitutions on phenyl ring IDO inhibitors, cancer immunotherapy research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination between 2-fluorobenzylamine and imidazole derivatives. Key parameters include solvent choice (e.g., dichloromethane or methanol), temperature control (0–25°C), and catalysts like sodium cyanoborohydride. Optimization focuses on minimizing side reactions (e.g., over-alkylation) by adjusting stoichiometry and reaction time. Structural analogs, such as 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride, suggest that electron-withdrawing substituents on the benzyl group enhance stability during synthesis .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns, with characteristic shifts for the fluorophenyl group (e.g., 1H^1H: δ 7.2–7.4 ppm for aromatic protons; 19F^{19}F: δ -110 to -120 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the imidazole ring’s planarity and fluorophenyl torsion angles are critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 238.08) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) affect the compound’s biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride) reveal that fluorine’s electronegativity enhances binding to target receptors (e.g., neurotransmitter transporters) via polar interactions. Computational docking (e.g., AutoDock Vina) predicts improved binding affinity when substituents are para to the imidazole nitrogen .

Q. What computational models predict the compound’s interactions with biological targets or solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Molecular dynamics simulations (e.g., GROMACS) evaluate solvation dynamics, showing higher solubility in polar aprotic solvents like DMSO due to hydrogen bonding with the amine group .

Q. What are the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Sorption-desorption studies in soil (e.g., using batch equilibration) quantify mobility, with log Koc values indicating moderate adsorption to organic matter. Degradation products (e.g., imidazole-2-amine) are identified via LC-MS/MS, with hydrolysis rates pH-dependent (faster in acidic conditions) .

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., temperature, ionic strength). Standardized protocols using shake-flask methods with UV-Vis quantification (λ = 260 nm) are recommended. For example, solubility in water ranges from 2.5–4.1 mg/mL at 25°C, influenced by counterion effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) achieves baseline separation from metabolites. LC-MS/MS with MRM transitions (e.g., m/z 238 → 154) enhances specificity in serum or tissue homogenates, validated via spike-recovery assays (85–105% accuracy) .

Q. What are the key metabolites of this compound, and what are their implications for toxicity studies?

  • Methodological Answer : Oxidative metabolism produces hydroxylated derivatives (e.g., 1-[(2-fluoro-4-hydroxyphenyl)methyl]-1H-imidazol-2-amine), identified using in vitro liver microsomal assays. Metabolites are screened for cytotoxicity (e.g., MTT assays on HepG2 cells), with IC50 values guiding structure-toxicity relationships .

Notes

  • Avoid consumer-oriented platforms (e.g., Sigma-Aldrich product pages) for structural data; prioritize crystallographic studies .
  • For computational modeling, validate predictions with experimental IC50 or Kd values .
  • Contradictions in solubility require rigorous replication of pH and temperature conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
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1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

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